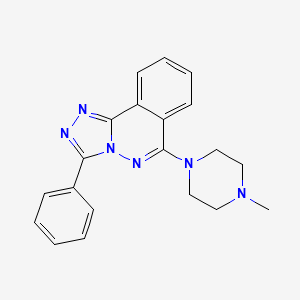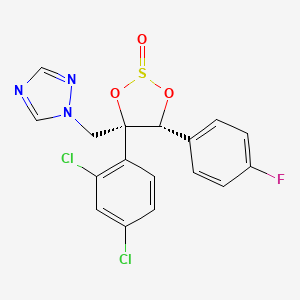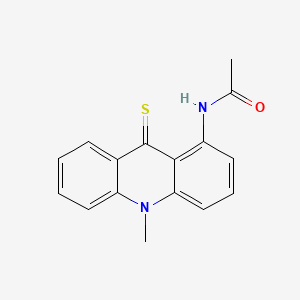
4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and naphthalene ring structure. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through filtration, crystallization, or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Produces various substituted naphthalene derivatives.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes, pigments, and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The sulfonic acid groups enhance its solubility in water, making it useful in various aqueous applications. The naphthalene ring structure provides stability and rigidity to the molecule.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- 6-(Methyl((2-(sulphooxy)ethyl)sulphonyl)amino)naphthalene-2-sulphonic acid
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo multiple types of reactions makes it versatile for various applications.
特性
CAS番号 |
94109-40-7 |
|---|---|
分子式 |
C19H16KN3Na2O13S4 |
分子量 |
707.7 g/mol |
IUPAC名 |
potassium;disodium;4-hydroxy-6-[methyl(2-sulfonatooxyethylsulfonyl)amino]-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H19N3O13S4.K.2Na/c1-22(36(24,25)9-8-35-39(32,33)34)14-5-2-12-10-17(38(29,30)31)18(19(23)16(12)11-14)21-20-13-3-6-15(7-4-13)37(26,27)28;;;/h2-7,10-11,23H,8-9H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |
InChIキー |
XFKPIQCFMOCYHY-UHFFFAOYSA-K |
正規SMILES |
CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


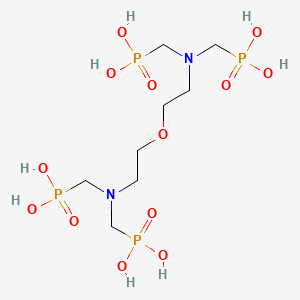
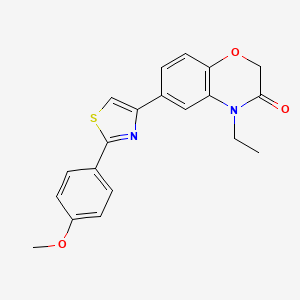

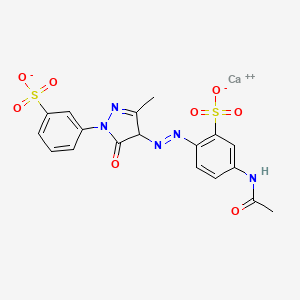



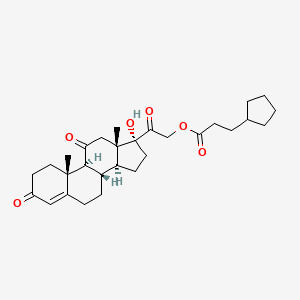

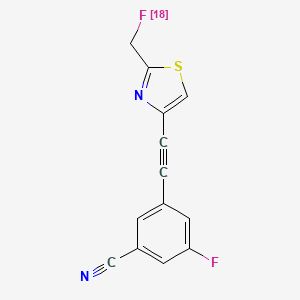
![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
